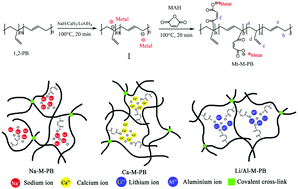Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method
Soft Matter Pub Date: 2020-03-17 DOI: 10.1039/D0SM00223B
Abstract
The development of reversible networks in elastomers provided unique inspiration for the design of advanced polymers with excellent properties. In this paper, we adopted an anionic melting method to introduce carboxylate groups into 1,2-polybutadiene (1,2-PB), using maleic anhydride as a modifier, and sodium hydride (NaH), calcium hydride (CaH2), and lithium aluminum hydride (LiAlH4) as metallization reagents. Na-Based, Ca-based, and Li/Al-based ionic bond networks were constructed in the covalently crosslinked 1,2-PB. The effects of the electronegativity and valence of the metal ions on the strength and reversible temperature of the ionic network were studied. Payne effect was shown by rheological tests, demonstrating the interactions between the ionic networks and rubber chains. The reforming temperature for these ionic networks was studied by stress-relaxation analysis, and shape memory experiments were performed based on these temperatures. This concept provides novel inspiration for the design of high-performance and temperature-adaptive elastomers.


Recommended Literature
- [1] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [2] Back cover
- [3] An amperometric cholesterol biosensor with excellent sensitivity and limit of detection based on an enzyme-immobilized microtubular ZnO@ZnS heterostructure†
- [4] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [5] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
- [6] Back cover
- [7] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [8] The preparation of 2H-1,4-benzoxazin-3-(4H)-ones viapalladium-catalyzed intramolecular C–O bond formation†
- [9] One-electron bonds are not “half-bonds”
- [10] Visible to infrared plasmonic absorption from silver nanostructures enabled by microreactor-assisted solution deposition

Journal Name:Soft Matter
Research Products
-
CAS no.: 182823-26-3
-
CAS no.: 14919-36-9
-
CAS no.: 183506-66-3









